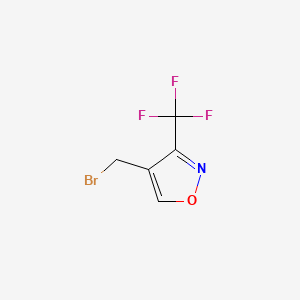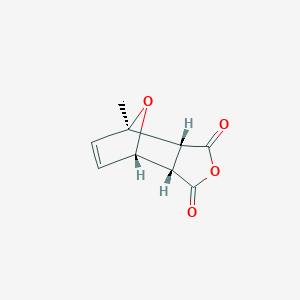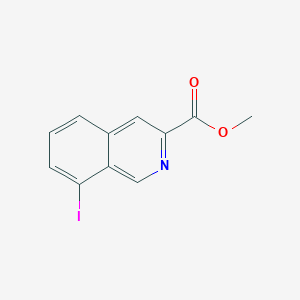
7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridine-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridine-3-carbaldehyde is a chemical compound belonging to the naphthyridine family This compound features a fused pyridine and pyrimidine ring system, which is substituted with an ethyl group at the 7-position and a formyl group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Condensation Reactions: One common method involves the condensation of appropriate starting materials, such as 2-aminopyridine derivatives, with ethyl acetoacetate under acidic conditions.
Oxidation Reactions: Another approach involves the oxidation of the corresponding naphthyridine derivative to introduce the formyl group at the 3-position.
Industrial Production Methods: In an industrial setting, the synthesis of 7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridine-3-carbaldehyde may involve large-scale reactions using continuous flow reactors or batch processes to ensure efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various derivatives, such as carboxylic acids or esters.
Reduction: Reduction reactions can convert the formyl group to a hydroxyl group, resulting in the formation of alcohols.
Substitution Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Carboxylic acids, esters, and amides.
Reduction Products: Alcohols and amines.
Substitution Products: Heterocyclic compounds with different substituents.
Aplicaciones Científicas De Investigación
7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridine-3-carbaldehyde has found applications in various scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is being investigated for its use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: The compound's unique chemical properties make it useful in the development of advanced materials and coatings.
Mecanismo De Acción
The mechanism by which 7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridine-3-carbaldehyde exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biological processes. The molecular targets and pathways involved can vary, but they often include interactions with DNA, proteins, or other cellular components.
Comparación Con Compuestos Similares
Oxolinic Acid: A related compound with antimicrobial properties.
Naphthyridine Derivatives: Other derivatives within the naphthyridine family, which may have similar or distinct biological activities.
Uniqueness: 7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridine-3-carbaldehyde is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This compound's distinct structure allows it to participate in various chemical reactions and biological interactions that are not observed with other similar compounds.
Propiedades
Fórmula molecular |
C11H10N2O2 |
|---|---|
Peso molecular |
202.21 g/mol |
Nombre IUPAC |
7-ethyl-6-oxo-5H-1,5-naphthyridine-3-carbaldehyde |
InChI |
InChI=1S/C11H10N2O2/c1-2-8-4-9-10(13-11(8)15)3-7(6-14)5-12-9/h3-6H,2H2,1H3,(H,13,15) |
Clave InChI |
WWJOUUHTCMZGFX-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC2=C(C=C(C=N2)C=O)NC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[1-(3-Bromophenyl)-3-methylcyclobutyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B15331110.png)
![8-Bromo-5-methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B15331111.png)





![2-Butyl-3h-imidazo[4,5-c]pyridin-4(5h)-one](/img/structure/B15331175.png)


![6-Iodo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B15331200.png)
![Methyl 6-Amino-1H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B15331210.png)

![1-Bromo-3-[2-(methoxymethoxy)ethyl]benzene](/img/structure/B15331220.png)
